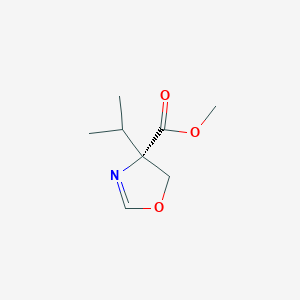
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate, also known as MIPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. MIPOX is a chiral molecule, which means that it exists in two mirror-image forms. The (S)-enantiomer of MIPOX has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate is not fully understood, but it is believed to exert its biological effects by modulating various cellular signaling pathways. (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to interact with various enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, which leads to a reduction in the production of inflammatory mediators. Additionally, (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its potential therapeutic applications. (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its complex synthesis process, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for research on (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate. One area of interest is the development of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate and its potential applications in other areas of pharmacology. Finally, the synthesis of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate could be optimized to make it more cost-effective and accessible for researchers.
Métodos De Síntesis
The synthesis of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate can be achieved through a multi-step process that involves the reaction of various reagents. One of the most commonly used methods for synthesizing (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate is via the reaction of isobutyronitrile and methylamine with ethyl acetoacetate. The resulting compound is then subjected to a series of reactions, including cyclization and esterification, to yield (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate.
Aplicaciones Científicas De Investigación
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In recent years, (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has gained significant attention as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
methyl (4S)-4-propan-2-yl-5H-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(2)8(7(10)11-3)4-12-5-9-8/h5-6H,4H2,1-3H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFFFQLWPZXIQG-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(COC=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1(COC=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


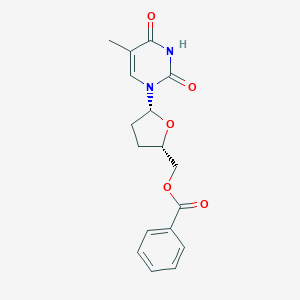
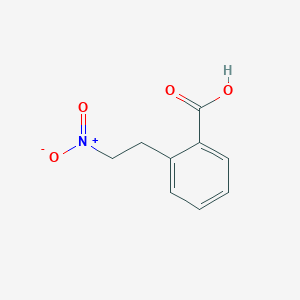
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
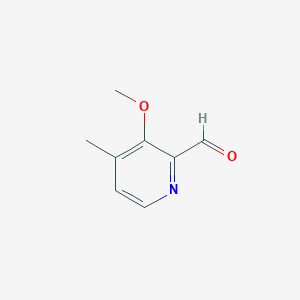
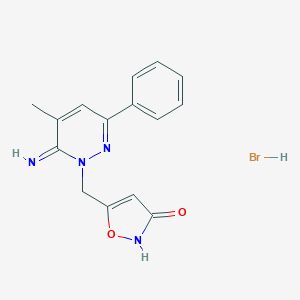
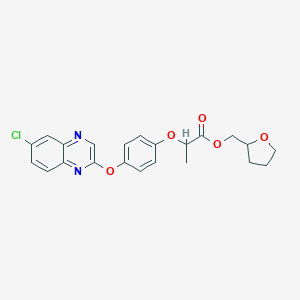
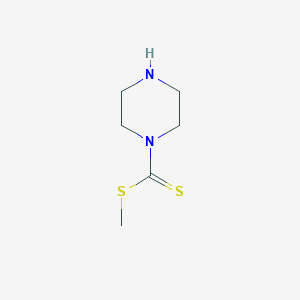
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
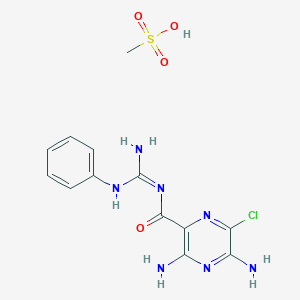
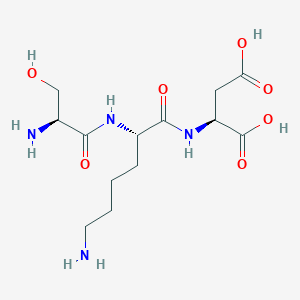
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
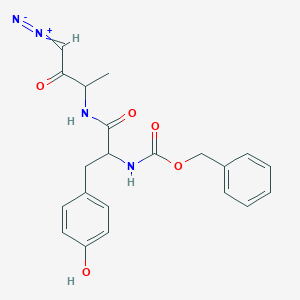
![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)